molecular formula C5H7ClO2 B14580808 Ethanone, 1-[3-(chloromethyl)oxiranyl]- CAS No. 61170-72-7

Ethanone, 1-[3-(chloromethyl)oxiranyl]-

Cat. No.: B14580808
CAS No.: 61170-72-7
M. Wt: 134.56 g/mol
InChI Key: VRISUYPIOYNZHZ-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-(chloromethyl)oxiranyl]- is a chemical compound with the molecular formula C5H7ClO2 It is an organic compound that features an oxirane (epoxide) ring and a chloromethyl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-(chloromethyl)oxiranyl]- typically involves the reaction of chloromethyl oxirane with ethanone under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-[3-(chloromethyl)oxiranyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-(chloromethyl)oxiranyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-[3-(chloromethyl)oxiranyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(chloromethyl)oxiranyl]- involves its reactive functional groups The oxirane ring can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(3-methyloxiranyl)-: Similar structure but with a methyl group instead of a chloromethyl group.

    Oxirane, (chloromethyl)-: Contains the oxirane ring and chloromethyl group but lacks the ethanone backbone.

Uniqueness

Ethanone, 1-[3-(chloromethyl)oxiranyl]- is unique due to the presence of both the oxirane ring and the chloromethyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in various chemical processes.

Properties

CAS No.

61170-72-7

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

1-[3-(chloromethyl)oxiran-2-yl]ethanone

InChI

InChI=1S/C5H7ClO2/c1-3(7)5-4(2-6)8-5/h4-5H,2H2,1H3

InChI Key

VRISUYPIOYNZHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(O1)CCl

Origin of Product

United States

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